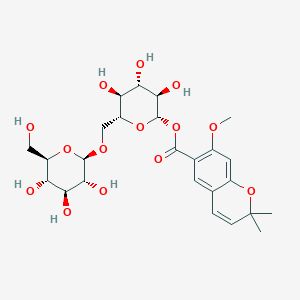
(R)-1,3-Dibenzylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,3-Dibenzylpiperazine-2,5-dione is a chiral compound with a piperazine ring substituted with benzyl groups at the 1 and 3 positions and a dione functionality at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dibenzylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-benzylglycine with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired piperazine-2,5-dione ring.
Industrial Production Methods
Industrial production of ®-1,3-Dibenzylpiperazine-2,5-dione may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1,3-Dibenzylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-1,3-Dibenzylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a scaffold for the development of bioactive molecules. Its chiral nature makes it suitable for studying enantioselective interactions with biological targets.
Medicine
In medicinal chemistry, ®-1,3-Dibenzylpiperazine-2,5-dione derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用机制
The mechanism of action of ®-1,3-Dibenzylpiperazine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of target proteins.
相似化合物的比较
Similar Compounds
1,3-Dibenzylpiperazine: Lacks the dione functionality, making it less versatile in chemical reactions.
1,4-Dibenzylpiperazine-2,5-dione: Similar structure but with different substitution pattern, leading to distinct chemical properties.
N-Benzylpiperazine: A simpler structure with only one benzyl group, used in different applications.
Uniqueness
®-1,3-Dibenzylpiperazine-2,5-dione is unique due to its chiral nature and the presence of both benzyl and dione functionalities. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
属性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
(3R)-1,3-dibenzylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m1/s1 |
InChI 键 |
CUSGSDUYPXBYHI-MRXNPFEDSA-N |
手性 SMILES |
C1C(=O)N[C@@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
规范 SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)

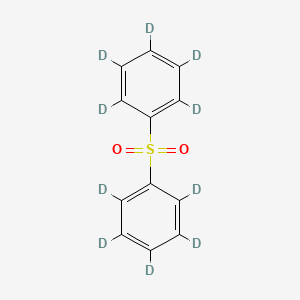


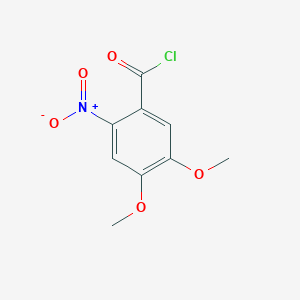
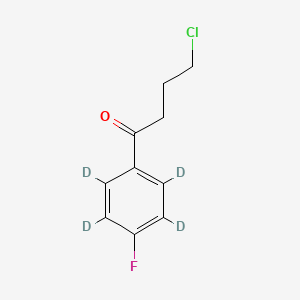
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

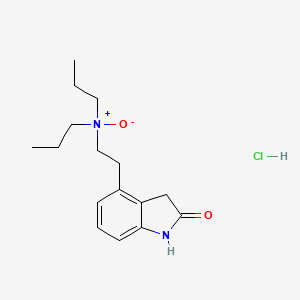
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)

